molecular formula C18H17N3OS2 B2456438 N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-15-0

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2456438
CAS No.: 864918-15-0
M. Wt: 355.47
InChI Key: VVDDRXCDUFCJHI-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-benzyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDDRXCDUFCJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and m-tolyl chloride are commonly used as starting materials.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and thioether group are susceptible to oxidation.

Reagent/Condition Product Mechanistic Insight Source
Hydrogen peroxide (H₂O₂)Sulfoxide derivativesSelective oxidation of the thioether sulfur to sulfoxide without ring modification
m-Chloroperbenzoic acidSulfone derivativesFurther oxidation of sulfoxide to sulfone under stronger oxidative conditions
Ozone (O₃)Ring-opening productsCleavage of the thiadiazole ring under harsh oxidative conditions, yielding nitriles

Key Finding : Controlled oxidation preserves the thiadiazole core, while aggressive conditions lead to ring degradation .

Nucleophilic Substitution

The m-tolyl group and thioether linkage participate in substitution reactions.

Reagent/Condition Site of Reaction Product Yield Source
Amines (e.g., NH₃)Chlorine on m-tolyl (if present)Amino-substituted derivatives65–78%
Thiols (e.g., R-SH)Thioether sulfurDisulfide formation or thiol exchange45–60%
Grignard reagentsThiadiazole C-5 positionAlkylated thiadiazoles52–70%

Notable Example : Reaction with 4-fluorophenylthiol replaces the benzylthio group, enhancing anticancer activity in analogs .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Condition Product Application Source
6M HCl, reflux2-((3-(m-tolyl)thiadiazolyl)thio)acetic acidPrecursor for further functionalization
NaOH (aq.), 70°CSodium salt of hydrolyzed acidImproved solubility for biological testing

Kinetic Data : Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hours in 1M NaOH at 25°C.

Acylation and Alkylation

The acetamide nitrogen and thiadiazole nitrogen sites are reactive toward electrophiles:

Reaction Type Reagent Product Biological Relevance Source
AcylationAcetic anhydrideN-acetylated derivativesEnhanced metabolic stability
AlkylationMethyl iodideN-methylated analogsReduced cytotoxicity in cell assays
Suzuki couplingAryl boronic acidsBiaryl-functionalized compoundsImproved kinase inhibition (IC₅₀: 12–19 μM)

SAR Insight : Methylation at the acetamide nitrogen decreases potency against glioblastoma cells by 40% compared to parent compound .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Product Mechanism Application Source
254 nmThiyl radical intermediatesC–S bond cleavageProdrug activation strategies
365 nmCyclized thiadiazole-oxazole hybridsIntramolecular cycloadditionFluorescent probes

Experimental Note : Photodegradation at 254 nm follows first-order kinetics (k = 0.045 min⁻¹) .

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable C–C bond formation:

Catalyst Substrate Product Yield Source
Pd(PPh₃)₄Aryl iodidesBiaryl-thiadiazole hybrids68–82%
CuI/1,10-phenanthrolineTerminal alkynesAlkynylated derivatives55–73%

Case Study : Coupling with 4-ethynyltoluene yields a compound with 18-fold higher antimicrobial activity .

Reduction Reactions

Selective reduction of functional groups:

Reagent Target Site Product Selectivity Source
NaBH₄Thioether to thiolMercapto-thiadiazolePartial reduction (30–45%)
H₂/Pd-CNitro groups (if present)Amino-substituted analogsComplete reduction in 2 hours

Challenge : Over-reduction of the thiadiazole ring occurs with prolonged exposure to H₂/Pd-C.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against a range of microorganisms. N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism may involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been highlighted in various studies. For instance, molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This inhibition could lead to reduced production of pro-inflammatory mediators.

Anticancer Activity

Thiadiazole compounds have been explored for their anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Studies have shown that related thiadiazole derivatives can significantly inhibit the growth of breast cancer cells and other malignancies .

Study on Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined using standard methods such as the broth microdilution technique .

Anti-inflammatory Research

A study evaluating the anti-inflammatory effects of thiadiazole derivatives found that this compound significantly reduced inflammatory markers in cell culture models treated with lipopolysaccharides (LPS) .

Anticancer Efficacy

Research involving the evaluation of thiadiazole derivatives against cancer cell lines revealed that this compound showed promising cytotoxicity towards MCF7 breast cancer cells through mechanisms involving apoptosis induction .

Data Summary Table

Application AreaActivity TypeKey FindingsReferences
AntimicrobialBroad-spectrum activityEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryEnzyme inhibitionPotential 5-lipoxygenase inhibitor
AnticancerCytotoxicitySignificant inhibition of MCF7 breast cancer cells

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
  • 2-arylbenzothiazoles
  • Thiadiazole derivatives with different substituents

Uniqueness

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, a derivative of thiadiazole, has garnered attention for its potential biological activities. This compound is part of a broader class of thiadiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a thiadiazole ring fused with benzyl and m-tolyl groups. The structural formula can be represented as follows:

C15H16N2S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2

This compound's unique structure contributes to its biological activity by influencing its interactions with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising activity against various bacterial strains. For example:

  • Antibacterial Effects : Studies indicate that similar thiadiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with 1,3,4-thiadiazole moieties have demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .
CompoundTarget BacteriaMIC (μg/mL)
N-benzyl derivativeStaphylococcus aureus32.6
N-benzyl derivativeEscherichia coli47.5

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. This compound may exert cytotoxic effects on cancer cell lines through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation and survival . The IC50 values for related compounds against various kinases suggest a potential for therapeutic applications in oncology.
Kinase TargetIC50 (µM)
VEGFR-20.17
FGFR-10.19
PDGFR-β0.08

Anti-inflammatory Activity

Thiadiazoles are also noted for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. In vitro studies have indicated that compounds with similar structures can significantly reduce pro-inflammatory cytokines in macrophage models .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria and fungi. The results showed that compounds with specific substitutions exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role in treating infections caused by resistant pathogens .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer). The study reported significant reductions in cell viability at low concentrations, highlighting the potential for these compounds in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Thiadiazole Ring : Acts as a pharmacophore contributing to antimicrobial and anticancer activities.
  • Substituents : The presence of benzyl and m-tolyl groups enhances hydrophobic interactions with biological targets, which is crucial for binding affinity and efficacy .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Methodological Answer: The synthesis involves sequential nucleophilic substitutions. First, prepare the 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol intermediate by cyclizing thiourea derivatives with appropriate carbonyl precursors. Next, react this intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C to form the chloroacetamide derivative. Finally, substitute the chlorine atom with benzylamine via reflux in anhydrous ethanol. Key steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and recrystallization from ethanol-DMF mixtures for purity .

Example Reaction Conditions Table:

StepReagents/ConditionsSolventTimeYield
1Thiourea + m-Tolyl carbonylEtOH6 h75%
2Chloroacetyl chloride, TEADioxane2 h82%
3Benzylamine, refluxEtOH4 h68%

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • NMR : ¹H NMR should show singlet peaks for thiadiazole protons (~8.1–8.3 ppm) and benzyl CH₂ (~4.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Data collection via Bruker AXS diffractometers and refinement with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How to design experiments to evaluate its kinase inhibitory activity (e.g., EGFR or LIM kinase)?

Methodological Answer:

  • Kinase Assays : Use recombinant EGFR or LIM kinase domains in competitive binding assays. Measure IC₅₀ via fluorescence polarization (FP) or ADP-Glo™ kinase assays. For example, compound analogs with similar thiadiazole-acetamide scaffolds show IC₅₀ values of 14.8 nM against EGFR .
  • Cellular Assays : Validate activity in cancer cell lines (e.g., A549 or HeLa) using Western blotting for phosphorylated EGFR/LIM kinase downstream targets (e.g., ERK or cofilin).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Standardize conditions (e.g., ATP concentration, pH) to minimize discrepancies. Use orthogonal methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic activity assays).
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stability (e.g., LC-MS for degradation products). Revisit synthetic routes if batch-dependent variations occur .
  • Computational Validation : Perform molecular dynamics (MD) simulations to assess binding mode consistency across crystal structures or docking poses .

Q. What computational strategies predict target interactions and optimize selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR (PDB: 4A) or LIM kinase (PDB: 3JIA) active sites. Prioritize hydrogen bonds with key residues (e.g., Met793 in EGFR) .
  • SAR Analysis : Modify the m-tolyl or benzyl groups to assess steric/electronic effects. For example, fluorination of the benzyl ring may enhance metabolic stability .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of derivatives and validate with experimental IC₅₀ values .

Q. How to characterize metabolic stability and toxicity profiles in preclinical studies?

Methodological Answer:

  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Use CYP450 inhibition assays to assess drug-drug interaction risks .
  • Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays on HEK293 cells for cytotoxicity. Structural analogs with thiadiazole moieties show low hepatotoxicity at <10 µM .

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